Bienvenue dans la boutique en ligne BenchChem!

Chenodeoxycholic acid sulfate

Hepatology Bile Acid Transport Pharmacokinetics

Chenodeoxycholic acid sulfate (CAS 59132-31-9) is the mandatory reference standard for validated LC-ESI-MS/MS quantitation of bile acid 3-sulfates in urine and serum. Sulfation at the 3-position reduces hepatic influx to 20% of parent CDCA and shortens half-life to 0.8 days, making this compound non-interchangeable with unsulfated CDCA or other sulfated bile acids. Procure this specific conjugate to ensure accurate chromatographic resolution and avoid confounded transporter- or pharmacokinetic-study data.

Molecular Formula C24H40O7S
Molecular Weight 472.6 g/mol
CAS No. 59132-31-9
Cat. No. B14616635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChenodeoxycholic acid sulfate
CAS59132-31-9
Molecular FormulaC24H40O7S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C
InChIInChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)31-32(28,29)30/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
InChIKeyDPVCTIYTPXYDMQ-BSWAIDMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chenodeoxycholic Acid Sulfate (CAS 59132-31-9) — Baselines for Research & Industrial Sourcing


Chenodeoxycholic acid sulfate (CAS 59132-31-9), also known as chenodeoxycholate 3‑sulfate or CDCA‑3‑sulfate, is a sulfated conjugate of the primary bile acid chenodeoxycholic acid. This monohydroxy bile acid derivative is formed endogenously via sulfation by hydroxysteroid sulfotransferases and represents a key phase II metabolite of CDCA, particularly elevated in cholestatic conditions [1][2]. Unlike its parent CDCA, the sulfate conjugate exhibits markedly different physicochemical properties, including a significantly lower water solubility of 0.0079 g/L and a logP of 0.18 (ALOGPS predicted), indicating increased hydrophilicity that fundamentally alters its biological handling and receptor interactions [1].

Why Chenodeoxycholic Acid Sulfate (CAS 59132-31-9) Cannot Be Substituted by Other Bile Acids


Chenodeoxycholic acid sulfate cannot be simply interchanged with its unsulfated parent CDCA or with other sulfated bile acids such as cholic acid sulfate. Sulfation at the 3‑position drastically reduces hepatic extraction (influx is only 20% of that of CDCA) [1], fundamentally altering its clearance, tissue distribution, and receptor‑signaling profile. The sulfate group also markedly shortens biological half‑life (0.8 days vs. 2.8 days for CDCA) [2] and significantly blunts TGR5 receptor activation [3]. Even among sulfated bile acids, preferential sulfation of CDCA over cholic acid (more than one‑fourth of CDCA formed is sulfated, vs. less than one‑tenth of cholic acid) [2] underscores that each sulfated species possesses unique pharmacokinetic and pharmacodynamic fingerprints. These non‑interchangeable features directly impact the selection of appropriate analytical standards, internal controls for LC‑MS assays, and compounds used in mechanistic studies of bile acid homeostasis, cholestasis, or receptor pharmacology. The quantitative differences outlined below mandate compound‑specific sourcing for reproducible and translatable research outcomes.

Quantitative Differentiation of Chenodeoxycholic Acid Sulfate (CAS 59132-31-9) for Informed Scientific Selection


Hepatic Influx Kinetics of Chenodeoxycholic Acid Sulfate vs. Unsulfated Chenodeoxycholic Acid

Sulfation of chenodeoxycholic acid drastically reduces its hepatic extraction. In isolated perfused rat liver, the hepatic influx rate of chenodeoxycholic acid 3‑sulfate was only 20% of that of unsulfated chenodeoxycholic acid, while the 7‑sulfate derivative exhibited 57% of the unsulfated influx rate [1]. This diminished uptake occurs despite equal albumin binding, indicating that the sulfate moiety intrinsically impairs recognition by hepatocellular uptake transporters.

Hepatology Bile Acid Transport Pharmacokinetics

In Vivo Turnover and Excretion of Chenodeoxycholic Acid Sulfate vs. Unsulfated CDCA in Cirrhosis

In patients with cirrhosis, chenodeoxycholic acid sulfate exhibits a dramatically shorter biological half‑life compared to its unsulfated counterpart. The half‑life of chenodeoxycholic acid sulfate was 0.8 ± 0.5 days, whereas unsulfated chenodeoxycholic acid had a half‑life of 2.8 ± 1.2 days [1]. Moreover, the pool size of the sulfate conjugate (38.7 ± 4.0 mg) was an order of magnitude smaller than that of unsulfated CDCA (477 ± 77 mg) [1].

Hepatology Pharmacokinetics Bile Acid Metabolism

TGR5 Receptor Activity of 7‑Sulfated Chenodeoxycholic Acid Derivatives vs. Unsulfated Analogs

The incorporation of a sulfate group at the 7‑position of the CDCA scaffold markedly reduces agonist activity at the G‑protein coupled bile acid receptor TGR5 [1]. While unsulfated CDCA is a potent endogenous TGR5 agonist (EC₅₀ ≈ 11.7 μM in SRC‑1 recruitment assays) [2], the 7‑sulfate modification significantly attenuates receptor activation. This reduction in TGR5 activity is a key differentiating feature that informs the design of gut‑restricted bile acid therapeutics [1].

GPCR Pharmacology Bile Acid Receptors Drug Design

Validated Application Scenarios for Chenodeoxycholic Acid Sulfate (CAS 59132-31-9) Based on Quantitative Differentiation


Analytical Reference Standard for LC‑MS Quantitation of Bile Acid 3‑Sulfates in Biological Fluids

Chenodeoxycholic acid 3‑sulfate serves as a critical reference standard in validated LC‑ESI‑MS/MS methods for the simultaneous quantitation of bile acid 3‑sulfates in human urine and serum [1]. Its inclusion is mandatory for accurate identification and quantification, as its distinct retention time and MS/MS fragmentation pattern differentiate it from unsulfated CDCA and other sulfated bile acid species [1].

In Vitro Mechanistic Studies of Cholestasis and Bile Acid Transporter Function

The drastically reduced hepatic influx of chenodeoxycholic acid 3‑sulfate (20% of CDCA) [2] makes this compound essential for experiments dissecting the role of specific hepatic uptake transporters (e.g., NTCP, OATPs) in bile acid clearance. Using unsulfated CDCA as a substitute would overestimate hepatic extraction and confound interpretation of transporter‑specific contributions.

In Vivo Pharmacokinetic Modeling of Rapidly Cleared Sulfated Bile Acid Metabolites

With a half‑life of 0.8 days in cirrhosis patients [3], chenodeoxycholic acid sulfate is the appropriate compound for studies aiming to model the rapid renal elimination and low hepatic pool size characteristic of sulfated bile acid metabolites. Substituting the parent CDCA (t½ = 2.8 days) would yield inaccurate pharmacokinetic profiles and misrepresent the metabolic fate of CDCA under pathological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chenodeoxycholic acid sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.